2-Methyladamantane-2-carboxylicacid
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Overview
Description
2-Methyladamantane-2-carboxylicacid is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyladamantane-2-carboxylicacid typically involves the carboxylation of 2-methyladamantan-2-ol. One common method is the Koch-Haaf carboxylation, which can be performed under different conditions to yield various products. For instance, at normal concentrations and 0°C, the major products are 2-methyladamantane-1-carboxylic acid and syn- and anti-4-methyladamantane-1-carboxylic acid. At 50°C, the major product is 3-methyladamantane-1-carboxylic acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply to its production.
Chemical Reactions Analysis
Types of Reactions: 2-Methyladamantane-2-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The adamantane structure allows for substitution reactions, particularly at the bridgehead positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Methyladamantane-2-carboxylicacid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antiviral and neuroprotective properties.
Medicine: Adamantane derivatives, such as amantadine, are used in treating diseases like Parkinson’s and influenza.
Mechanism of Action
The mechanism of action of 2-Methyladamantane-2-carboxylicacid and its derivatives often involves interactions with specific molecular targets. For instance, adamantane derivatives like amantadine act on the N-methyl-D-aspartate (NMDA) receptors in the central nervous system, modulating neurotransmitter activity and providing neuroprotective effects . The exact pathways and targets for this compound would depend on its specific application and derivative form.
Comparison with Similar Compounds
Adamantane: The parent compound with a simpler structure.
1-Aminoadamantane (Amantadine): Used in treating Parkinson’s disease and influenza.
1,3-Dehydroadamantane: Known for its high reactivity and use in synthesizing functional derivatives.
Uniqueness: 2-Methyladamantane-2-carboxylicacid stands out due to its specific functional groups, which confer unique reactivity and potential applications. Its carboxylic acid group allows for further derivatization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-methyladamantane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-12(11(13)14)9-3-7-2-8(5-9)6-10(12)4-7/h7-10H,2-6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZBTZFOGNIYBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3CC(C2)CC1C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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